molecular formula C21H23FO2 B13404671 4-Fluorophenyl 4-(4-ethylcyclohexyl)benzoate CAS No. 183999-02-2

4-Fluorophenyl 4-(4-ethylcyclohexyl)benzoate

Cat. No.: B13404671
CAS No.: 183999-02-2
M. Wt: 326.4 g/mol
InChI Key: JGKXHDVVHRMGET-UHFFFAOYSA-N
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Description

3-Fluorophenyl 4’-trans-ethylcyclohexylbenzoate is a chemical compound with the molecular formula C21H23FO2. It is known for its unique structure, which includes a fluorophenyl group, an ethylcyclohexyl group, and a benzoate ester. This compound is primarily used in research and experimental applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluorophenyl 4’-trans-ethylcyclohexylbenzoate typically involves the esterification of 3-fluorophenol with 4’-trans-ethylcyclohexylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

While specific industrial production methods for 3-Fluorophenyl 4’-trans-ethylcyclohexylbenzoate are not widely documented, the general approach involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Fluorophenyl 4’-trans-ethylcyclohexylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Fluorophenyl 4’-trans-ethylcyclohexylbenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3-Fluorophenyl 4’-trans-ethylcyclohexylbenzoate involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluorophenyl 4’-trans-methylcyclohexylbenzoate
  • 3-Fluorophenyl 4’-trans-propylcyclohexylbenzoate
  • 3-Fluorophenyl 4’-trans-butylcyclohexylbenzoate

Uniqueness

3-Fluorophenyl 4’-trans-ethylcyclohexylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity compared to similar compounds .

Properties

CAS No.

183999-02-2

Molecular Formula

C21H23FO2

Molecular Weight

326.4 g/mol

IUPAC Name

(4-fluorophenyl) 4-(4-ethylcyclohexyl)benzoate

InChI

InChI=1S/C21H23FO2/c1-2-15-3-5-16(6-4-15)17-7-9-18(10-8-17)21(23)24-20-13-11-19(22)12-14-20/h7-16H,2-6H2,1H3

InChI Key

JGKXHDVVHRMGET-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)F

Origin of Product

United States

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